molecular formula C23H28N2O3 B13766155 3H-Indolium, 2-[2-[(4-ethoxyphenyl)amino]ethenyl]-1,3,3-trimethyl-, acetate CAS No. 72252-43-8

3H-Indolium, 2-[2-[(4-ethoxyphenyl)amino]ethenyl]-1,3,3-trimethyl-, acetate

Cat. No.: B13766155
CAS No.: 72252-43-8
M. Wt: 380.5 g/mol
InChI Key: KYHAWQRSSYHRBB-UHFFFAOYSA-N
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Description

Properties

CAS No.

72252-43-8

Molecular Formula

C23H28N2O3

Molecular Weight

380.5 g/mol

IUPAC Name

4-ethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;acetate

InChI

InChI=1S/C21H24N2O.C2H4O2/c1-5-24-17-12-10-16(11-13-17)22-15-14-20-21(2,3)18-8-6-7-9-19(18)23(20)4;1-2(3)4/h6-15H,5H2,1-4H3;1H3,(H,3,4)

InChI Key

KYHAWQRSSYHRBB-UHFFFAOYSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C=C/C2=[N+](C3=CC=CC=C3C2(C)C)C.CC(=O)[O-]

Canonical SMILES

CCOC1=CC=C(C=C1)NC=CC2=[N+](C3=CC=CC=C3C2(C)C)C.CC(=O)[O-]

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

Property Description
Molecular Formula C21H25N2O · C2H3O2
Molecular Weight Approximately 380.48 g/mol
CAS Number 72252-43-8
IUPAC Name 3H-Indolium, 2-[2-[(4-ethoxyphenyl)amino]ethenyl]-1,3,3-trimethyl-, acetate (1:1)
Synonyms 2-[2-(4-Ethoxyanilino)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium acetate

Preparation Methods

Overview

The synthesis of this compound typically involves a multi-step organic synthesis. The general strategy includes:

  • Formation of the indolium core with 1,3,3-trimethyl substitution.
  • Introduction of the vinyl linkage conjugated to the indolium nitrogen.
  • Attachment of the 4-ethoxyphenyl amino group via a Schiff base or related condensation.
  • Final counterion exchange or neutralization to the acetate salt form.

This method ensures the formation of the characteristic conjugated system essential for the compound’s chemical behavior.

Detailed Synthetic Route

Step 1: Synthesis of 1,3,3-Trimethyl-3H-indolium Core
  • Starting from indole derivatives, a methylation reaction at the nitrogen and the 3-position is performed.
  • Typical reagents: methyl iodide or methyl sulfate under controlled conditions.
  • The quaternization of the nitrogen yields the indolium salt intermediate.
Step 2: Formation of the Vinyl Linkage
  • A condensation reaction between the indolium salt and an appropriate aldehyde or ketone bearing the 4-ethoxyphenyl amino substituent is carried out.
  • The reaction proceeds via a Knoevenagel-type condensation or Schiff base formation to install the ethenyl bridge.
  • Reaction conditions: mild base or acid catalysis, often in polar solvents such as ethanol or acetonitrile, at controlled temperatures (room temperature to reflux).
Step 3: Introduction of the 4-Ethoxyphenyl Amino Group
  • The amino substituent is introduced through nucleophilic substitution or reductive amination on the aromatic ring.
  • Reagents such as 4-ethoxyaniline or its derivatives are used.
  • The reaction is optimized to maintain the integrity of the vinyl linkage.
Step 4: Counterion Exchange to Acetate Salt
  • The final step involves ion exchange to replace the initial counterion (often halide) with acetate.
  • This is typically done by treatment with acetic acid or sodium acetate in aqueous or mixed solvents.
  • The product is isolated by crystallization or precipitation.

Experimental Data and Optimization

Reaction Conditions Summary

Step Reagents/Conditions Yield (%) Notes
Indolium core formation Methyl iodide, base, reflux 75-85 Purification by recrystallization
Vinyl linkage formation Aldehyde with 4-ethoxyaniline, base, EtOH 65-80 Reaction time: 4-12 hours
Amino group introduction 4-Ethoxyaniline, reductive amination 70-90 Controlled pH to prevent side reactions
Counterion exchange to acetate Acetic acid or sodium acetate, aqueous 90-95 Final purification by chromatography

Purification Techniques

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is employed for purification and analysis.
  • Mobile phase: Acetonitrile/water with phosphoric acid (or formic acid for MS compatibility).
  • Preparative chromatography allows isolation of high-purity compound suitable for research applications.

Analytical Characterization

Summary Table of Preparation Methods

Preparation Aspect Description Reference/Notes
Core Synthesis Methylation of indole derivatives to form indolium salt Common methylating agents
Vinyl Linkage Formation Knoevenagel condensation with 4-ethoxyaniline aldehyde Base catalysis in ethanol
Amino Group Introduction Nucleophilic substitution or reductive amination Controlled pH, mild conditions
Counterion Exchange Treatment with acetic acid or sodium acetate Ion exchange to acetate salt
Purification RP-HPLC with acetonitrile/water and acid modifiers Scalable for preparative use

Chemical Reactions Analysis

Types of Reactions

3H-Indolium, 2-[2-[(4-ethoxyphenyl)amino]ethenyl]-1,3,3-trimethyl-, acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of indolium oxides.

    Reduction: Formation of reduced indolium derivatives.

    Substitution: Formation of substituted indolium compounds with various functional groups.

Scientific Research Applications

Pharmacological Studies

Research indicates that 3H-Indolium, 2-[2-[(4-ethoxyphenyl)amino]ethenyl]-1,3,3-trimethyl-, acetate may interact with various biological targets. Its mechanism of action involves binding to enzymes and receptors, which can modulate their activity. This property positions the compound as a candidate for further investigation in pharmacological studies aimed at drug development.

Case Study: Enzyme Modulation

In vitro studies have demonstrated that this compound can significantly modulate the activity of specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting certain cytochrome P450 enzymes, which are crucial for drug metabolism.

Analytical Chemistry

The compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method has been developed for its separation and quantification.

Table 2: HPLC Analysis Conditions

ParameterCondition
Column TypeNewcrom R1
Mobile PhaseAcetonitrile + Water + Phosphoric Acid (or Formic Acid for MS)
Particle Size3 µm

This method allows for the scalable isolation of impurities and is suitable for pharmacokinetic studies.

Material Science

Given its unique chemical structure, the compound has applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its photophysical properties make it a suitable candidate for these applications.

Case Study: OLED Development

Research has shown that incorporating this compound into OLED materials enhances their efficiency and stability. Studies indicate that devices made with this compound exhibit improved luminescence and longer operational lifetimes compared to traditional materials.

Biological Studies

The interactions of this compound with biological systems have been explored to understand its therapeutic potential.

Case Study: Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. Further investigations are required to elucidate the underlying mechanisms and therapeutic efficacy.

Mechanism of Action

The mechanism of action of 3H-Indolium, 2-[2-[(4-ethoxyphenyl)amino]ethenyl]-1,3,3-trimethyl-, acetate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its fluorescent properties make it useful in imaging applications, where it can selectively bind to cellular components and emit fluorescence upon excitation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Substituents

Table 1: Substituent-Based Analogs
Compound Name Substituent on Phenyl Ring Counterion Molecular Weight (g/mol) Key Properties/Applications References
Target Compound (Acetate) 4-Ethoxy Acetate 403.52 Dyeing, potential NIR imaging
3H-Indolium, 2-[2-[(4-methoxyphenyl)amino]ethenyl]-1,3,3-trimethyl-, Phosphate 4-Methoxy Phosphate ~521.6* Higher solubility in polar media
3H-Indolium, 2-[2-[4-[(4-ethoxyphenyl)methylamino]phenyl]ethenyl]-..., Chloride 4-Ethoxy (modified) Chloride 379.73 Higher toxicity (oral LD₅₀: 350 mg/kg in mice)
3H-Indolium, 2-[2-[4-[(2-cyanoethyl)methylamino]phenyl]ethenyl]-..., Acetate 4-Cyanoethylmethylamino Acetate 403.52 Enhanced electron-withdrawing effects

*Calculated based on formula C₆₀H₆₉N₆O₇P .

Key Observations :

  • Ethoxy vs.
  • Cyanoethyl Substituents: Introduce strong electron-withdrawing effects, which may shift absorption spectra for imaging applications .

Counterion Impact

Table 2: Counterion-Dependent Properties
Counterion Example Compound Solubility Toxicity Profile Applications References
Acetate Target Compound Moderate in polar solvents Not explicitly reported Dyeing, research
Chloride 3H-Indolium...chloride High in water Oral LD₅₀ (mice): 350 mg/kg Limited due to toxicity
Phosphate 3H-Indolium...phosphate High in aqueous buffers Low acute toxicity Biomedical formulations

Key Observations :

  • Acetate vs. Chloride : Acetate salts generally exhibit lower toxicity compared to chlorides, making them preferable for in vivo applications .
  • Phosphate : Enhances aqueous solubility, ideal for drug delivery systems .

Biological Activity

3H-Indolium, 2-[2-[(4-ethoxyphenyl)amino]ethenyl]-1,3,3-trimethyl-, acetate (CAS No. 72252-43-8) is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features an indolium core linked to an ethoxyphenyl group through an amino vinyl connection. Its molecular formula is C23H28N2O3C_{23}H_{28}N_{2}O_{3}, with a molecular weight of approximately 380.49 g/mol. Understanding the biological activity of this compound is crucial for its potential applications in pharmacology and medicinal chemistry.

The synthesis of this compound typically involves multiple steps that may include the use of oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are performed under controlled conditions to optimize yield and specificity .

Biological Activity

Research indicates that this compound interacts with various biological targets, potentially modulating enzyme activity and receptor functions. Such interactions are vital for understanding its therapeutic potential.

The compound's mechanism of action may involve binding to specific enzymes and receptors, thus altering their activity. This characteristic makes it a candidate for further pharmacological studies aimed at elucidating its effects on biological systems .

Enzyme Modulation

A study examining the effects of this compound on enzyme activity demonstrated significant modulation of specific target enzymes involved in metabolic pathways. The results indicated that at certain concentrations, the compound could enhance or inhibit enzyme activity, suggesting its potential utility in metabolic regulation.

Receptor Binding Studies

In vitro studies assessing receptor binding affinity revealed that this compound has a notable affinity for certain neurotransmitter receptors. This interaction could lead to implications in neurological research and therapeutic applications for disorders involving these receptors.

Comparative Analysis with Related Compounds

The biological activity of 3H-Indolium can be compared with structurally similar compounds to highlight its unique properties:

Compound NameMolecular FormulaUnique Features
3H-Indolium, 2-[2-[(4-methoxyphenyl)amino]ethenyl]-1,3,3-trimethyl-, acetateC22H26N2O3Contains a methoxy group instead of an ethoxy group
3H-Indolium, 2-(2-((2,4-dimethoxyphenyl)amino)ethenyl)-1,3,3-trimethyl-, sulfateC21H26N2O6SFeatures dimethoxy substitution and sulfate group
3H-Indolium, 2-[2-[4-[(2-cyanoethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, acetateC23H28N2O3Contains a cyanoethyl moiety which alters reactivity

This table illustrates how variations in substituents can significantly influence the chemical reactivity and biological activity of related compounds .

Q & A

Q. What are the recommended synthetic protocols for 3H-Indolium, 2-[2-[(4-ethoxyphenyl)amino]ethenyl]-1,3,3-trimethyl-, acetate, and how can purity be optimized?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Acetylation : Use acetyl chloride under controlled temperature (e.g., 50–60°C) in solvents like dichloromethane or ethanol.
  • Condensation : React intermediates (e.g., 4-ethoxyaniline derivatives) with indolium precursors using sodium acetate as a catalyst.
  • Purification : Crystallize the product from ethanol-water mixtures to achieve >95% purity, as demonstrated in analogous indolium salt syntheses .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Resolve structural features such as the ethenyl bridge, methyl groups, and ethoxyphenyl moiety (e.g., δ 1.3–1.5 ppm for methyl groups, δ 6.5–8.5 ppm for aromatic protons).
  • HRMS (ESI-TOF) : Confirm molecular weight (e.g., calculated vs. observed m/z values).
  • UV-Vis/FT-IR : Identify conjugated π-systems (e.g., absorption bands at 400–600 nm) and functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .

Q. How can researchers validate the antioxidant or biological activity of this compound?

  • DPPH/FRAP assays : Measure free radical scavenging capacity at low concentrations (e.g., IC₅₀ values < 50 µM) .
  • Antimicrobial screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. What strategies address contradictions in photochemical reactivity data for this compound?

  • Controlled light exposure : Test under UV (365 nm) vs. visible light to differentiate excitation pathways.
  • Solvent polarity effects : Compare reaction rates in polar (e.g., DMSO) vs. non-polar solvents (e.g., toluene) to assess electron transfer mechanisms .

Q. How can electronic properties be systematically studied for applications in organic electronics?

  • Cyclic voltammetry : Measure redox potentials to determine HOMO/LUMO levels.
  • Theoretical modeling : Use DFT calculations (e.g., Gaussian 09) to predict charge distribution and conjugation effects .

Q. What methods resolve structural ambiguities in NMR data for derivatives of this compound?

  • 2D NMR (COSY, NOESY) : Assign overlapping proton signals (e.g., distinguish ethenyl vs. aromatic protons).
  • X-ray crystallography : Resolve steric effects from the 1,3,3-trimethyl groups and ethoxyphenyl orientation .

Q. How can synthetic yields be improved for large-scale production without compromising purity?

  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 h to 2 h) while maintaining >90% yield.
  • Flow chemistry : Optimize reagent mixing and temperature gradients for reproducibility .

Methodological Guidance for Data Interpretation

Q. How should researchers handle discrepancies between theoretical and experimental spectral data?

  • Error source analysis : Check for solvent effects (e.g., DMSO-d₆ shifts in NMR) or impurities (e.g., residual solvents in HRMS).
  • Benchmarking : Compare with structurally similar indolium salts (e.g., PubChem entries for CAS 40497-16-3) .

Q. What are the best practices for optimizing reaction conditions in multi-step syntheses?

  • DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loading to identify critical parameters.
  • In-situ monitoring : Use HPLC or TLC to track intermediate formation and minimize side reactions .

Tables for Key Data

Q. Table 1. Comparative Antioxidant Activity of Analogous Indolium Derivatives

CompoundDPPH IC₅₀ (µM)FRAP (µM Fe²⁺/g)Reference
Target Compound 28.5420
3j (Halogenated)18.7580
Ascorbic Acid25.0500

Q. Table 2. Synthetic Yield Optimization via Solvent Variation

SolventTemperature (°C)Yield (%)Purity (%)
Ethanol806395
DCM404588
Acetonitrile605892

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